2-phenyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one
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Overview
Description
2-phenyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is a complex organic compound that features a unique combination of functional groups, including a trimethoxyphenyl group, an oxadiazole ring, and a dihydrophthalazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common approach involves the reaction of 3,4,5-trimethoxybenzohydrazide with an appropriate carboxylic acid derivative to form the oxadiazole ring. This intermediate is then reacted with a phthalazinone derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
2-phenyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-phenyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts cell division and can lead to apoptosis in cancer cells. Additionally, the oxadiazole ring may interact with enzymes and receptors, modulating their activity and contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Combretastatin A-4: A potent microtubule inhibitor with a similar mechanism of action.
Podophyllotoxin: Another tubulin polymerization inhibitor used in cancer treatment.
Trimetrexate: A dihydrofolate reductase inhibitor with structural similarities to the trimethoxyphenyl group.
Uniqueness
2-phenyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and its potential for diverse applications make it a valuable compound for further research and development .
Properties
Molecular Formula |
C25H20N4O5 |
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Molecular Weight |
456.4 g/mol |
IUPAC Name |
2-phenyl-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1-one |
InChI |
InChI=1S/C25H20N4O5/c1-31-19-13-15(14-20(32-2)22(19)33-3)23-26-24(34-28-23)21-17-11-7-8-12-18(17)25(30)29(27-21)16-9-5-4-6-10-16/h4-14H,1-3H3 |
InChI Key |
IZIQVWQVIDUUKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
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